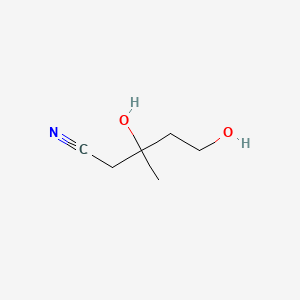
Cbz-beta-HoLys(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-beta-HoLys(Boc)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-HoLys(Boc)-OH typically involves multiple steps:
Protection of Lysine: The amino group of lysine is first protected using the Boc group. This is usually done by reacting lysine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Hydroxylation: The beta position of the lysine side chain is hydroxylated using a suitable oxidizing agent.
Cbz Protection: The epsilon amino group is then protected using the Cbz group, typically by reacting with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-beta-HoLys(Boc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.
Major Products
Deprotected Lysine Derivatives: After deprotection, the free amino and hydroxyl groups are available for further reactions.
Peptide Chains: When coupled with other amino acids, it forms longer peptide chains.
Applications De Recherche Scientifique
Cbz-beta-HoLys(Boc)-OH is used in various scientific research applications:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Cbz-beta-HoLys(Boc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Cbz and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Lys(Boc)-OH: Similar structure but without the hydroxyl group at the beta position.
Fmoc-Lys(Boc)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Cbz.
Uniqueness
Cbz-beta-HoLys(Boc)-OH is unique due to the presence of both Cbz and Boc protecting groups and the hydroxyl group at the beta position, which can provide additional sites for functionalization and further reactions.
Propriétés
Formule moléculaire |
C20H30N2O6 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(25)21-12-8-7-11-16(13-17(23)24)22-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Clé InChI |
FILVPJFCVOSPHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)



![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)




